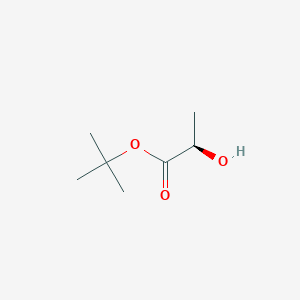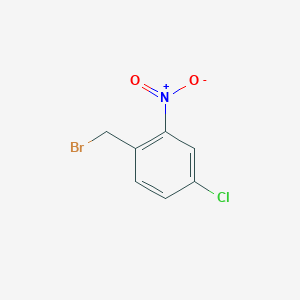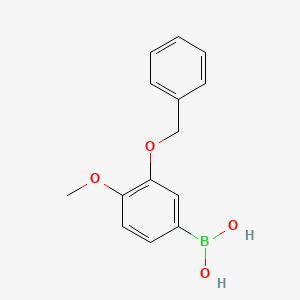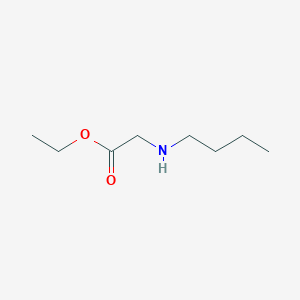
(+)-tert-Butyl D-lactate
Übersicht
Beschreibung
“(+)-tert-Butyl D-lactate” is a chemical compound with the molecular formula C7H14O3 and a molecular weight of 146.18 . It is used as a chiral building block in the synthesis of depsipeptides by reaction with amino acid derivatives .
Molecular Structure Analysis
The molecular structure of “(+)-tert-Butyl D-lactate” is represented by the formula C7H14O3 . The exact structure would require more specific information or a visual representation, which is not available in the search results.Physical And Chemical Properties Analysis
“(+)-tert-Butyl D-lactate” is a crystal in form with a melting point of 38-42 °C. It has an optical activity of [α]20/D +7.3±0.5°, c = 1.7% in methylene chloride. The enantiomeric ratio is ≥99.5:0.5 (GC). It should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Implications for Gastrointestinal Diseases
D-lactate is produced in very low amounts in human tissues. However, certain bacteria in the human intestine produce D-lactate . In some gastrointestinal diseases, increased bacterial D-lactate production and uptake from the gut into the bloodstream take place . Excessive accumulation of D-lactate in humans can lead to potentially life-threatening D-lactic acidosis . This metabolic phenomenon is well described in pediatric patients with short bowel syndrome . There is a research need to establish D-lactate as a minimally invasive biomarker in gastrointestinal diseases .
Role in Inflammatory Bowel Disease (IBD)
Further research is needed to better understand the relationship between D-lactate and IBD as well as the potential clinical applications of D-lactate measurement in IBD management .
Role in Brain Function
Research to date has provided novel insights into lactate’s positive role in multiple brain functions and several brain diseases . These canonical function involves learning and memory, cerebral blood flow, neurogenesis and cerebral microangiogenesis, energy metabolism, neuronal activity, and neuroprotection .
Potential Therapy for Brain Diseases
Lactate is competent to be a potential therapy for ameliorating the pathological process of some brain diseases associated with impaired brain function . This includes diabetic encephalopathy, Alzheimer’s disease, stroke, traumatic brain injury, and epilepsy .
Role in Metabolic Mechanisms
The enzyme lactate dehydrogenase (LDH) is widely spread in almost each cell in the body, and its prime function is to convert lactate to pyruvate through oxidation process .
Role in Lactate Transport
Some evidence shows that MCTs can transport D-lactate to inhibit L-lactate out of astrocytes or into neurons despite the Km value of MCTs for D-lactate being far higher than L-lactate . The rate of oxidation of D-lactate in the brain is considerably slower than that of L-lactate due to the rather low expression levels of D-LDH in the brain .
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl (2R)-2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-5(8)6(9)10-7(2,3)4/h5,8H,1-4H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXMVXXFAJGOQO-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449515 | |
| Record name | (+)-tert-Butyl D-lactate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-tert-Butyl D-lactate | |
CAS RN |
68166-83-6 | |
| Record name | (+)-tert-Butyl D-lactate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl (2R)-2-hydroxypropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is (+)-tert-butyl D-lactate less effective than isopropanol in initiating the ring-opening polymerization of trimethylene carbonate with the tin(II) amido complexes?
A1: The research paper demonstrates that while the addition of isopropanol activates tin(II) amido complexes (1-4) for the ring-opening polymerization (ROP) of trimethylene carbonate (TMC), using (+)-tert-butyl D-lactate results in negligible activity []. This suggests that the steric bulk of the tert-butyl group in (+)-tert-butyl D-lactate may hinder its coordination to the tin center and subsequent reaction with TMC, thus preventing efficient initiation of the polymerization process.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,2-Bis(diphenyphosphino)ethane]dichloroiron(II)](/img/structure/B1278393.png)









![1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]-](/img/structure/B1278418.png)


